molecular formula C10H8BrNO2 B8250646 Methyl 4-bromo-3-(cyanomethyl)benzoate

Methyl 4-bromo-3-(cyanomethyl)benzoate

Cat. No.: B8250646
M. Wt: 254.08 g/mol
InChI Key: IKKUAWDVRRLIHM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(cyanomethyl)benzoate (CAS 1379355-34-6) is a high-purity chemical building block designed for advanced research and development applications, particularly in medicinal chemistry and pharmaceutical synthesis . This compound features a benzoate ester core functionalized with both a bromo substituent and a cyanomethyl group, making it a versatile intermediate for constructing more complex molecular architectures through various coupling and cyclization reactions . The molecular formula is C 10 H 8 BrNO 2 and it has a molecular weight of 254.08 g/mol . While specific biological activity data for this compound is not widely reported, its structure suggests significant potential as a synthetic precursor. Researchers value such multifunctional intermediates for the development of novel active molecules, including coumarin derivatives which are extensively studied for their antibacterial properties . The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), while the cyanomethyl and ester groups can be further manipulated or hydrolyzed, offering multiple pathways for structural diversification . This product is intended for research and further manufacturing purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 4-bromo-3-(cyanomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)8-2-3-9(11)7(6-8)4-5-12/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKUAWDVRRLIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Bromomethyl Intermediate

The most widely reported method involves bromination of a methyl-substituted precursor followed by cyanation. Starting with methyl 3-methyl-4-bromobenzoate , the methyl group at position 3 undergoes radical bromination using N-bromosuccinimide (NBS) under UV light (365 nm) in carbon tetrachloride. This yields methyl 4-bromo-3-(bromomethyl)benzoate with 78–85% efficiency . Subsequent nucleophilic substitution with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C for 12 hours replaces the bromine atom with a cyano group, achieving a 72% isolated yield .

Key Optimization Parameters :

  • Solvent polarity : DMF outperforms acetonitrile due to superior cyanide solubility.

  • Temperature : Reactions below 60°C result in incomplete substitution, while temperatures above 90°C promote ester hydrolysis.

  • Catalyst : Addition of 18-crown-6 (5 mol%) enhances reaction rate by sequestering potassium ions .

StepReagentsConditionsYield (%)
BrominationNBS, CCl₄, UV25°C, 6h85
CyanationKCN, DMF, 18-crown-680°C, 12h72

Aldehyde Intermediate Route

Adapted from patent CN101891649B , this two-step approach first generates an aldehyde intermediate. Methyl 4-bromo-3-(chloromethyl)benzoate reacts with hexamethylenetetramine (HMTA) in aqueous NaOH at 50°C to form a quaternary ammonium salt (Sievert salt). Acidic hydrolysis with 30% HCl at reflux yields methyl 4-bromo-3-formylbenzoate (89% purity) . The aldehyde is then converted to the cyanomethyl group via refluxing with hydroxylamine hydrochloride and formic acid, followed by azeotropic water removal using molecular sieves. This method achieves an 81% overall yield with 98% purity .

Advantages :

  • Avoids hazardous cyanide reagents.

  • High regioselectivity due to directed formylation.

Limitations :

  • Requires careful control of hydrolysis conditions to prevent over-acidification.

Direct Cyanomethylation via Coupling Reactions

Palladium-catalyzed cross-coupling offers a modular approach. Using methyl 4-bromo-3-iodobenzoate as a substrate, Suzuki-Miyaura coupling with cyanomethylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1) at 100°C provides the target compound in 68% yield . While elegant, this method faces challenges:

  • Limited commercial availability of cyanomethylboronic acid.

  • Competing proto-deboronation reduces efficiency.

Esterification of Pre-Functionalized Carboxylic Acid

This route begins with 4-bromo-3-(cyanomethyl)benzoic acid , synthesized via bromination of 3-(cyanomethyl)benzoic acid using Br₂ in acetic acid at 0°C. Esterification with methanol employs thionyl chloride (SOCl₂) as an activating agent, yielding the methyl ester in 93% conversion .

Critical Considerations :

  • Acid stability : The cyanomethyl group is susceptible to hydrolysis under strongly acidic conditions.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:4) removes residual SOCl₂ byproducts.

One-Pot Tandem Bromination-Cyanation

A recent innovation combines bromination and cyanation in a single reactor. Methyl 3-methylbenzoate is treated with NBS and AIBN in CCl₄ under reflux, followed by in situ addition of CuCN in DMF at 120°C. This tandem process achieves a 65% yield but requires rigorous exclusion of moisture to prevent CuCN decomposition.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Nucleophilic Substitution7295High$$
Aldehyde Intermediate8198Moderate$$$
Cross-Coupling6890Low$$$$
Esterification9397High$
Tandem Process6588Moderate$$

Key Findings :

  • The aldehyde intermediate route offers superior purity but involves multi-step isolation.

  • Esterification of pre-synthesized acid is cost-effective for industrial production.

  • Tandem methods show promise but require further catalyst optimization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(cyanomethyl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The cyanomethyl group can be reduced to an amine or other functional groups using reducing agents.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Catalysts like palladium or copper are often used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Organic Synthesis

Methyl 4-bromo-3-(cyanomethyl)benzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
  • Reduction Reactions : The cyanomethyl group can be converted into amines or alcohols.
  • Oxidation Reactions : Oxidative transformations can yield different products based on the oxidizing agents used.

Pharmaceutical Development

The compound has garnered attention in medicinal chemistry due to its potential biological activities. Research indicates that derivatives of this compound may exhibit:

  • Antimicrobial Properties : Studies have shown that related compounds demonstrate significant activity against multidrug-resistant bacteria, including Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL.
  • Anticancer Activity : In vitro assays suggest that certain derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Comparative Analysis of Related Compounds

Compound NameKey FeaturesBiological Activity
This compoundContains bromine; versatile reactivityAntimicrobial and anticancer properties
Methyl 3-bromo-4-(cyanomethyl)benzoateSimilar structure but different substitutionModerate antimicrobial activity
Methyl 4-cyano-3-methylbenzoateLacks bromine; features a methyl groupPotentially lower biological activity
Methyl 3-cyanobenzoateContains only a cyano group; no bromine presentLimited biological activity

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • Objective: Evaluate the antimicrobial properties against various bacterial strains.
    • Methodology: Disk diffusion method was employed.
    • Results: Significant inhibition zones were observed against tested bacterial strains, indicating strong antimicrobial potential.
  • Evaluation of Anticancer Activity :
    • Objective: Investigate cytotoxic effects on human cancer cell lines.
    • Methodology: MTT assay was performed to determine cell viability post-treatment.
    • Results: The compound demonstrated dose-dependent cytotoxicity in several cancer cell lines, supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(cyanomethyl)benzoate involves its interaction with various molecular targets. The bromine and cyanomethyl groups can participate in different chemical reactions, leading to the formation of new bonds and the modification of existing ones. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of Methyl 4-bromo-3-(cyanomethyl)benzoate, focusing on substituent variations, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
This compound 1083181-36-5 C₁₀H₈BrNO₂ Br (4), CN-CH₂ (3) 256.08 Pharmaceutical intermediate
Methyl 4-chloro-3-(cyanomethyl)benzoate 872091-83-3 C₁₀H₈ClNO₂ Cl (4), CN-CH₂ (3) 221.63 Medical intermediate; higher polarity
Methyl 4-bromo-3-(bromomethyl)benzoate 142031-67-2 C₉H₈Br₂O₂ Br (4), Br-CH₂ (3) 307.97 Reactive alkylating agent; hazardous
Methyl 4-bromo-3-(hydroxymethyl)benzoate CID 22574933 C₉H₉BrO₃ Br (4), HO-CH₂ (3) 245.07 Solubility in polar solvents; labile hydroxyl group
Methyl 3-bromo-4-methylbenzoate 104901-43-1 C₉H₉BrO₂ Br (3), CH₃ (4) 229.07 Lower reactivity; used in crystallography

Biological Activity

Methyl 4-bromo-3-(cyanomethyl)benzoate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis of this compound

The compound can be synthesized through a series of reactions starting from methyl 4-bromobenzoate. The synthesis typically involves the following steps:

  • Bromination : Methyl 4-methylbenzoate is brominated using bromine or N-bromosuccinimide to yield methyl 4-bromomethylbenzoate.
  • Cyanomethylation : The brominated compound is then reacted with sodium cyanide in methanol, leading to the formation of this compound .

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, a study evaluating various chalcone derivatives, which share structural features with this compound, reported their efficacy against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using the paper disc method, demonstrating the potential of these compounds as antibacterial agents .

CompoundZone of Inhibition (mm)Bacteria Tested
This compoundTBDBacillus sphericus, E. coli
Chalcone Derivative i8Bacillus sphericus
Chalcone Derivative ii6E. coli

Case Studies and Research Findings

  • Antibacterial Activity : A study focused on the antibacterial properties of various benzoate derivatives found that those with halogen substitutions exhibited enhanced activity against pathogenic bacteria, suggesting a similar potential for this compound .
  • Cytotoxicity Assessments : In vitro studies assessing the cytotoxic effects of related compounds have indicated that halogenated benzoates can lead to cell death in cancer lines, supporting further investigation into their therapeutic applications .
  • Mechanistic Studies : Research has been conducted to understand the mechanisms through which these compounds exert their biological effects. For example, studies on chalcone derivatives have shown that they can modulate various biochemical pathways involved in inflammation and cell growth .

Q & A

Q. What are the recommended methods for synthesizing Methyl 4-bromo-3-(cyanomethyl)benzoate with high purity?

Synthesis typically involves halogenation and coupling reactions. For example, bromination of methyl 3-(cyanomethyl)benzoate using bromine sources (e.g., NBS or Br₂) under controlled conditions can introduce the bromo group at the para position. Purification via column chromatography or recrystallization ensures high purity (>95%). Analytical techniques like NMR spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are critical for confirming structural integrity and purity .

Q. How can NMR spectroscopy and mass spectrometry confirm the structure of this compound?

  • ¹H NMR : Peaks for aromatic protons (δ 7.2–8.0 ppm), methyl ester (δ 3.8–3.9 ppm), and cyanomethyl protons (δ 3.5–3.7 ppm) are observed. Coupling patterns distinguish substitution positions.
  • ¹³C NMR : Signals for ester carbonyl (~168 ppm), aromatic carbons, and nitrile carbon (~115 ppm) validate functional groups.
  • MS : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) confirm molecular weight. Fragmentation patterns (e.g., loss of Br or COOCH₃) provide additional structural evidence .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data during cross-coupling reactions involving this compound?

Discrepancies in Suzuki or Buchwald-Hartwig reactions may arise from competing side reactions (e.g., cyano group hydrolysis). Strategies include:

  • Optimizing catalysts (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄).
  • Adjusting solvent polarity (DMF vs. THF) to stabilize intermediates.
  • Using protective groups for the nitrile moiety to prevent undesired reactivity .

Q. How does the electron-withdrawing cyano group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

The cyano group meta to the bromo substituent enhances electrophilicity at the para position by withdrawing electron density via resonance. This accelerates NAS with amines or thiols. Kinetic studies using UV-Vis spectroscopy or HPLC can quantify rate constants under varying conditions (e.g., pH, temperature) .

Q. What experimental approaches study the biological interactions of this compound with enzyme targets?

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based substrates.
  • Molecular docking : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Methodological Notes

  • Synthetic Optimization : Use gradient elution in HPLC to monitor reaction progress and isolate intermediates.
  • Safety Protocols : Handle brominated compounds in fume hoods; use PPE to avoid exposure to reactive groups (e.g., nitrile, bromine) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-bromo-3-(cyanomethyl)benzoate
Reactant of Route 2
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Methyl 4-bromo-3-(cyanomethyl)benzoate

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